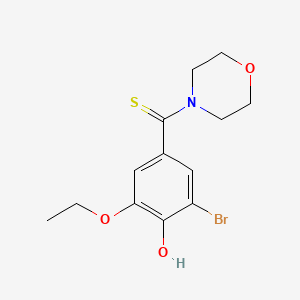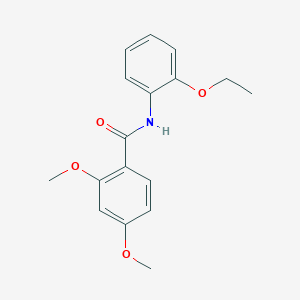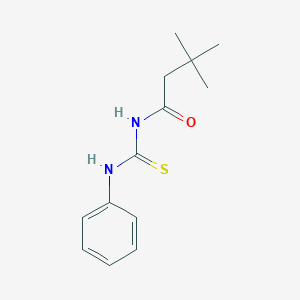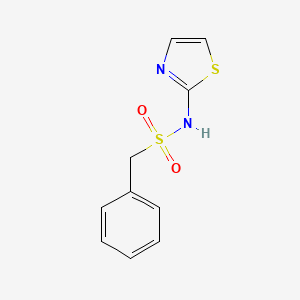
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol is a compound that has been the subject of various studies due to its interesting molecular structure and properties.
Synthesis Analysis
The synthesis of compounds similar to 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol often involves complex chemical reactions. For instance, the synthesis of related bromophenols may include steps like etherification, amination, and Nenitzescu reactions, which involve the use of bromo-propiophenone derivatives and ethanolamine, among other reactants (Dan, 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves spectroscopic techniques like FT-IR, NMR, and X-ray diffraction. These techniques help in determining the geometric structure and the existence of different forms (like enol or keto) in solid and solvent media (Albayrak et al., 2011).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactions and properties. For example, studies on similar compounds have shown interactions with DNA bases, and the presence of Fukui function, molecular electrostatic potential, and non-linear optical properties (Demircioğlu et al., 2019).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be determined using various analytical techniques. X-ray diffraction, in particular, is useful for understanding the crystalline nature and the solid-state structure of these compounds (Yıldırım et al., 2016).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and tautomerism are important aspects. These properties can be influenced by factors such as the presence of bromo or ethoxy groups, and the specific arrangement of molecular orbitals. Computational methods like density functional theory (DFT) are often used to predict these properties (Zeyrek et al., 2015).
properties
IUPAC Name |
(3-bromo-5-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c1-2-18-11-8-9(7-10(14)12(11)16)13(19)15-3-5-17-6-4-15/h7-8,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFBQPNTXYPRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-ethoxy-4-hydroxyphenyl)(morpholin-4-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5678567.png)



![N-(4-fluoro-2-methylphenyl)-3-{1-[N-methyl-N-(4-pyridinylmethyl)glycyl]-3-piperidinyl}propanamide](/img/structure/B5678586.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5678604.png)
![1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,4-diazepan-5-one](/img/structure/B5678614.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)
![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678623.png)
![{6-hydroxy-4-[2-(methylamino)isonicotinoyl]-1,4-diazepan-1-yl}acetic acid](/img/structure/B5678634.png)

![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)

![2-[4-(dimethylamino)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5678666.png)